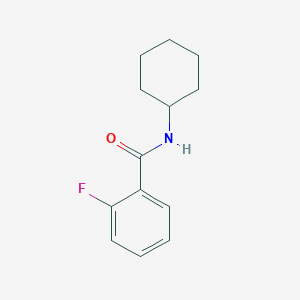

N-cyclohexyl-2-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

N-cyclohexyl-2-fluorobenzamide |

InChI |

InChI=1S/C13H16FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |

InChI Key |

DSKBXNLFMNQDFV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of N Cyclohexyl 2 Fluorobenzamide

Established Synthetic Routes for N-Cyclohexyl-2-fluorobenzamide

The most conventional and widely utilized method for synthesizing this compound is through a direct amidation reaction. This approach is valued for its reliability and straightforward execution.

Amidation Reactions from 2-Fluorobenzoyl Chloride and Cyclohexylamine (B46788)

The primary synthetic route involves the reaction of 2-fluorobenzoyl chloride with cyclohexylamine. nih.gov In this nucleophilic acyl substitution, the nitrogen atom of the cyclohexylamine attacks the electrophilic carbonyl carbon of the 2-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. The reaction is typically conducted in a suitable solvent and may use a base to neutralize the hydrochloric acid byproduct.

A specific experimental procedure involves treating 2-fluorobenzoyl chloride in chloroform (B151607) (CHCl₃) with cyclohexylamine under a nitrogen atmosphere. nih.gov The mixture is refluxed for approximately five hours. After cooling, the product is isolated through a series of washing and purification steps, yielding this compound as white needles. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the amidation reaction are highly dependent on several factors, including the choice of solvent, base, temperature, and reaction time. Optimization of these parameters is crucial for maximizing product output and purity in both laboratory and industrial settings. For similar amidation reactions, orthogonal experiments are often employed to determine the ideal conditions. google.com

Key variables that are typically optimized include:

Base: A tertiary amine like triethylamine (B128534) or pyridine (B92270) is often added to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. The choice and stoichiometry of the base can significantly impact yield.

Solvent: Solvents such as chloroform, dichloromethane, or toluene (B28343) are commonly used. nih.gov The solvent's polarity and boiling point can influence reaction rates and solubility of reactants.

Temperature: While some reactions proceed at room temperature, others require heating or reflux to achieve a reasonable rate. nih.gov For the reaction between 2-fluorobenzoyl chloride and cyclohexylamine, refluxing in chloroform has been shown to produce a 79% yield. nih.gov

Table 1: Factors Influencing Amidation Reaction Yield

| Parameter | Variation | General Impact on Synthesis |

|---|---|---|

| Base | Triethylamine, Pyridine, NaHCO₃ | Neutralizes HCl byproduct, driving the reaction forward. The strength and amount of base can affect reaction rate and side product formation. |

| Solvent | Chloroform, Dichloromethane, Toluene, THF | Affects solubility of reactants and reaction temperature (if refluxing). Can influence reaction kinetics. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. Refluxing is common to ensure completion. nih.gov |

| Reactant Ratio | Equimolar or excess of amine | Using an excess of the amine can help to drive the reaction to completion and can also act as the base. nih.gov |

Advanced Synthetic Strategies and Catalytic Approaches

Beyond traditional methods, modern synthetic chemistry offers more sophisticated strategies, including catalytic and mechanochemical approaches, which can provide advantages in terms of efficiency, atom economy, and environmental impact.

Copper-Catalyzed Arylation Methodologies

Copper-catalyzed reactions have emerged as powerful tools for forming carbon-nitrogen bonds. While the classical synthesis involves a pre-activated carboxylic acid derivative, advanced methods can create the amide bond through different mechanisms. One such advanced strategy is the copper-catalyzed C-H amidation of unactivated alkanes. For instance, benzamides can react directly with cyclohexane (B81311) in the presence of a copper catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), and an oxidant to form N-cyclohexyl amides. beilstein-journals.org This approach circumvents the need to use cyclohexylamine directly, instead functionalizing the C-H bonds of cyclohexane itself, representing a more atom-economical route. beilstein-journals.org

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), offers a green alternative to solvent-based synthesis. helmholtz-berlin.de This technique can enhance reactivity and sometimes lead to different products than solution-phase reactions.

This compound has been synthesized using a mechanochemical protocol. rsc.org The process involves two main steps conducted in a ball mill. First, an aryl halide is activated with unactivated manganese metal. This is followed by an amidation step with cyclohexyl isocyanate. This solvent-free method provides the target compound in a 38% yield after purification. rsc.org

Table 2: Mechanochemical Synthesis of this compound

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1. Metalation | Aryl Halide, Manganese Powder, 1,2-dimethoxyethane | Ball Milling (3 hours) | - | rsc.org |

| 2. Amidation | Aryl-manganese intermediate, Cyclohexyl isocyanate | Ball Milling (0.5 hours) | 38% | rsc.org |

Exploration of Base-Promoted Reactions and Chemodivergence

This compound can serve as a precursor in base-promoted reactions that exhibit chemodivergence, where the choice of reaction conditions dictates the structure of the product formed from a single starting material. In the presence of a strong base like potassium hydroxide (B78521) (KOH), this compound reacts with propargyl alcohol in a cyclocondensation reaction. mdpi.com

The outcome of this reaction is highly dependent on the solvent used.

When the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO) , the major product is N-cyclohexyl-3-methyl-1,4-benzoxazepin-5(4H)-one , formed in a 70% yield. This involves a nucleophilic aromatic substitution followed by an intramolecular cyclization to form a seven-membered ring. mdpi.com

Conversely, when the reaction is performed in N-methyl-2-pyrrolidone (NMP) , the product switches to N-cyclohexyl-2-vinyl-2,3-dihydro-1,3-benzoxazin-4(4H)-one , which is isolated in an 85% yield. This pathway proceeds through a different cyclization mechanism to form a six-membered ring. mdpi.com

This solvent-switched chemodivergence highlights the advanced utility of this compound as a building block in the synthesis of complex heterocyclic structures. mdpi.com

Reaction Mechanisms and Pathways in this compound Synthesis

The primary and most conventional pathway for the synthesis of this compound involves the acylation of cyclohexylamine with an activated derivative of 2-fluorobenzoic acid. The most common activated derivative used is 2-fluorobenzoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be a second equivalent of cyclohexylamine or an added base like triethylamine, removes the proton from the nitrogen atom to yield the final, neutral this compound and a hydrochloride salt byproduct. nih.gov

A typical experimental procedure involves treating 2-fluorobenzoyl chloride with cyclohexylamine in a suitable solvent like chloroform, often under reflux conditions for several hours to ensure the reaction goes to completion. nih.gov Following the reaction, a work-up with dilute acid and base is used to remove unreacted starting materials and byproducts, affording the desired product after purification. nih.gov

Synthesis and Reactivity of Structurally Related Fluorinated Benzamides

The synthesis and reactivity of benzamides are significantly influenced by the substitution patterns on both the aromatic ring and the amide nitrogen. Studying these structurally related analogues provides insight into the electronic and steric effects that govern their chemical properties.

Derivatives with Varied Fluorination Patterns

The position and number of fluorine substituents on the phenyl ring of N-cyclohexylbenzamide affect the reactivity of the starting materials and the properties of the final product. The synthesis generally follows the standard amidation protocol involving the corresponding fluorinated benzoyl chloride and cyclohexylamine. However, alternative methods, such as catalytic C-H amidation, have also been developed. semanticscholar.org

For instance, the synthesis of N-cyclohexyl-3,5-difluorobenzamide is achieved by reacting 3,5-difluorobenzoyl chloride with cyclohexylamine at reflux. nih.gov Similarly, N-cyclohexyl-2,4-difluorobenzamide can be prepared from 2,4-difluorobenzoic acid and cyclohexylamine. evitachem.com The synthesis of the 4-fluoro isomer has been accomplished via a copper-catalyzed reaction between cyclohexane and p-fluorobenzamide, demonstrating a direct C-H functionalization approach. semanticscholar.org

| Compound Name | Fluorination Pattern | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-Fluoro | 2-Fluorobenzoyl chloride, Cyclohexylamine | Reflux in CHCl₃ for 5h | 79% | nih.gov |

| N-cyclohexyl-3-fluorobenzamide | 3-Fluoro | 3-Fluorobenzoic acid, Cyclooctylamine | Coupling agents (DCC, DMAP) in DCM or THF | Not Specified | |

| N-cyclohexyl-4-fluorobenzamide | 4-Fluoro | Cyclohexane, p-Fluorobenzamide | CuI catalyst, tBuOOtBu, Benzene (B151609), 100 °C | 78% | semanticscholar.org |

| N-cyclohexyl-2,4-difluorobenzamide | 2,4-Difluoro | 2,4-Difluorobenzoic acid, Cyclohexylamine | Coupling agents | Not Specified | evitachem.com |

| N-cyclohexyl-3,5-difluorobenzamide | 3,5-Difluoro | 3,5-Difluorobenzoyl chloride, Cyclohexylamine | Reflux in CHCl₃ for 4h | 84% | nih.gov |

Analogues with Different N-Substituents

Replacing the N-cyclohexyl group with other alkyl or aryl substituents introduces further structural and electronic diversity. The synthetic methods for these analogues are adaptable, often employing similar Schotten-Baumann conditions or more modern cross-coupling techniques.

N-aryl benzamides, such as N-(2-ethyl-6-methylphenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, are typically synthesized by the condensation of 2-fluorobenzoyl chloride with the corresponding substituted aniline (B41778). mdpi.com The presence of substituents on the N-aryl ring can influence the nucleophilicity of the aniline and the properties of the resulting amide. For more complex systems or when standard methods are inefficient, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provide a powerful alternative for forming the C-N bond between a halo-pyridine and an N-alkyl hydroxylamine, a strategy adaptable for various N-substituted amides. nih.gov

| Compound Name | N-Substituent | Starting Materials | Synthetic Method | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-ethyl-6-methylphenyl)-2-fluorobenzamide | 2-ethyl-6-methylphenyl | 2-Fluorobenzoyl chloride, 2-ethyl-6-methylaniline | Condensation with triethylamine base in DCM | Not Specified | |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2,4-difluorophenyl | 2-Fluorobenzoyl chloride, 2,4-difluoroaniline | Standard condensation reaction | 87% | mdpi.com |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | 2,3-difluorophenyl | 2-Fluorobenzoyl chloride, 2,3-difluoroaniline | Standard condensation reaction | 88% | mdpi.com |

| N-Cyclohexyl-N-methyl-2-fluorobenzamide | Cyclohexyl, Methyl | 2-Fluorobenzoyl chloride, N-cyclohexyl-N-methylamine | Condensation reaction | Not Specified | evitachem.com |

| N-Aryl Indolines from 2-Fluorobenzaldehyde Derivatives | Aryl (Indoline) | 2-Fluorobenzaldehyde dimethylhydrazone, Lithiated indoline | Nucleophilic aromatic substitution | Good yields | researchgate.net |

Advanced Structural Elucidation of N Cyclohexyl 2 Fluorobenzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid nih.gov. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of N-cyclohexyl-2-fluorobenzamide, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed. The crystallographic data for this compound are summarized in the table below.

| Crystal Data | |

| Chemical Formula | C13H16FNO |

| Formula Weight | 221.27 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.1804 (6) |

| b (Å) | 6.5309 (8) |

| c (Å) | 16.6522 (19) |

| β (°) | 91.336 (6) |

| Volume (ų) | 563.24 (11) |

| Z | 2 |

This data is based on findings reported in Acta Crystallographica Section E nih.gov.

| Selected Dihedral Angles (°) | |

| Fluorobenzene (B45895) ring plane to Amide unit plane | 29.92 (7) |

Data sourced from crystallographic analysis nih.gov.

The amide unit, comprising atoms C2—C1—O1—N1—C8, is essentially planar, with a maximum deviation from the mean plane of 0.0223 (10) Å nih.gov. This planarity is a common feature of amide groups due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system.

The cyclohexane (B81311) ring in this compound adopts a stable chair conformation nih.govnih.govdoaj.org. This is the most common and lowest energy conformation for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain byjus.commsu.edu.

The puckering of the cyclohexane ring can be quantitatively described by the Cremer-Pople puckering parameters nih.govchemrxiv.org. These parameters provide a precise description of the ring's conformation. For this compound, these parameters have been determined as Q(2) = 0.0138 (15) Å, φ(2) = 23 (2)°, and Q(3) = 0.5763 (15) Å, which are consistent with a chair conformation nih.gov.

| Cremer-Pople Puckering Parameters | |

| Q(2) (Å) | 0.0138 (15) |

| φ(2) (°) | 23 (2) |

| Q(3) (Å) | 0.5763 (15) |

These parameters quantitatively describe the chair conformation of the cyclohexane ring nih.gov.

In the crystalline state, molecules of this compound are organized into a well-defined three-dimensional structure through a network of intermolecular interactions. This arrangement constitutes the supramolecular assembly of the compound.

Hydrogen Bonding Networks

In the crystal structure of this compound, molecules are organized into specific arrangements primarily through a combination of strong and weak hydrogen bonds. These interactions create a stable, repeating pattern that extends throughout the crystalline lattice.

The most prominent intermolecular interaction in the crystal structure of this compound is the conventional N—H···O hydrogen bond. nih.govnih.govdoaj.org This interaction links the amide proton (H) of one molecule to the carbonyl oxygen (O) of an adjacent molecule. These bonds are responsible for forming chains of molecules that propagate through the crystal. nih.gov The specific geometric parameters of this hydrogen bond have been determined through X-ray crystallography, confirming a strong interaction.

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N1—H1···O1 | 0.87 (2) | 2.20 (2) | 3.0092 (18) | 153.8 (19) |

Augmenting the primary N—H···O hydrogen bonds are weaker C—H···O interactions. nih.govnih.govdoaj.org These bonds involve a hydrogen atom attached to a carbon of the cyclohexyl ring (C9) and the carbonyl oxygen (O1) of a neighboring molecule. nih.gov Although weaker than the classical N—H···O bonds, these interactions provide additional stability to the hydrogen-bonded chains within the crystal structure. nih.gov

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| C9—H9B···O1 | 0.99 | 2.67 | 3.446 (2) | 136 |

The presence of the fluorine atom on the benzoyl group facilitates the formation of C—H···F hydrogen bonds. nih.govnih.govdoaj.org Specifically, a hydrogen atom from the fluorobenzene ring (C4—H4) interacts with the fluorine atom (F1) of an adjacent molecule. nih.gov These interactions play a crucial role in linking the primary molecular chains into more complex, zigzag columns within the crystal lattice. nih.gov

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| C4—H4···F1 | 0.95 | 2.43 | 3.2326 (19) | 142 |

The formation of chains through N—H···O hydrogen bonds is a classic example of amide-amide interactions. nih.gov In the structure of this compound, these interactions create a head-to-tail arrangement of the amide groups, forming a robust one-dimensional network. This type of supramolecular assembly is a common and stabilizing motif in the crystal structures of primary and secondary amides.

Weak Intermolecular Interactions

Beyond the directional hydrogen bonds, the crystal packing is further consolidated by a series of weaker, non-covalent forces.

The crystal structure is also stabilized by C—H···π interactions. nih.govnih.govdoaj.org In these interactions, hydrogen atoms from both the fluorobenzene ring (C5—H5) and the cyclohexyl ring (C9—H9A) interact with the π-system of the aromatic ring (Cg1, the centroid of the C2–C7 benzene (B151609) ring) of a neighboring molecule. nih.gov These interactions, along with the C—H···F hydrogen bonds, are instrumental in linking the molecular chains into a three-dimensional architecture. nih.gov

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| C5—H5···Cg1 | 0.95 | 2.96 | 3.759 (2) | 142 |

| C9—H9A···Cg1 | 0.99 | 2.71 | 3.644 (2) | 157 |

C—F···C Ring-Ring Stacking Contacts

In the crystal structure of this compound, the molecules are linked into zigzag columns by a combination of C—H···F hydrogen bonds and C—H···π interactions. nih.govnih.govdoaj.org While direct C—F···C ring-ring stacking is not the primary interaction in this specific compound, it is a noteworthy interaction in related fluorinated benzamide (B126) structures. For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, C—F···C ring-ring stacking contacts are observed, where the fluorine atom of one molecule interacts with the aromatic ring of a neighboring molecule. mdpi.com Specifically, a C12—F12···C26 contact is present with a distance of 3.151(4) Å between the fluorine and a carbon atom of the adjacent ring. mdpi.com This type of interaction, along with π-π stacking, plays a significant role in the crystal packing of many organic molecules. The ability of cyclohexyl groups to engage in stacking interactions similar to phenyl groups suggests that saturated rings can effectively replace aromatic rings in certain contexts, potentially improving molecular properties. nih.gov

Anion-π and π-π Interactions in Related Systems

Anion-π interactions, which are non-covalent forces between an anion and an electron-deficient aromatic system, are increasingly recognized for their importance in chemical and biological systems. nih.govresearchgate.net These interactions are crucial in molecular recognition and self-assembly. nih.gov Theoretical and experimental studies have shown that these interactions are energetically favorable. researchgate.net In various systems, anion-π interactions can be a key factor in the stability of complex crystal structures. rsc.org

Crystallographic Parameters and Database Comparisons

The crystallographic data for this compound provides a detailed insight into its solid-state structure.

Unit Cell Parameters and Space Group Determination

This compound crystallizes in the monoclinic system. nih.gov The determination of the space group is a critical step in crystal structure analysis and is derived from the symmetry of the diffraction pattern and systematic absences of reflections. The space group for this compound has been identified, providing information about the symmetry elements present in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| a | 5.1804 (6) Å |

| b | 6.5309 (8) Å |

| c | 16.6522 (19) Å |

| β | 91.336 (6)° |

| Volume | 563.24 (11) ų |

| Z | 2 |

Data Collection and Refinement Procedures

The crystallographic data for this compound were collected using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation at a temperature of 91 (2) K. nih.gov A total of 7905 reflections were measured, resulting in 2117 independent reflections. nih.gov The structure was solved using direct methods and refined on F². nih.gov The final R-factor was 0.035 for reflections with I > 2σ(I), and the weighted R-factor (wR) for all data was 0.114. nih.gov

| Parameter | Value |

|---|---|

| Diffractometer | Bruker APEXII CCD |

| Radiation source | Mo Kα |

| Temperature | 91 (2) K |

| Measured reflections | 7905 |

| Independent reflections | 2117 |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.114 |

| Goodness-of-fit (S) | 1.12 |

Comparative Analysis with Cambridge Structural Database (CSD) Entries

A search of the Cambridge Structural Database (CSD) reveals that 2-fluorobenzamide derivatives with aliphatic substituents on the amide nitrogen are not common, with only one reasonably comparable derivative reported prior to the analysis of the title compound. nih.gov In contrast, N-aryl derivatives of 2-fluorobenzamide are more frequently documented. nih.gov This highlights the relative novelty of the this compound structure within the broader family of fluorobenzamides. The CSD serves as a crucial resource for comparing molecular geometries, packing motifs, and intermolecular interactions across a vast range of crystalline compounds.

Polymorphism and Dimorphic Forms in Fluorobenzamide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in materials science and pharmaceuticals. While this compound itself has not been reported to exhibit polymorphism, studies on related benzamide and 2-fluorobenzamide systems have shown that fluorination can influence crystal packing and suppress disorder. acs.org For instance, the systematic study of solid solutions of benzamide and 2-fluorobenzamide revealed that even a small incorporation of the fluorinated derivative can lead to more ordered crystal structures. acs.org Other fluorinated benzamides, such as 4-fluorobenzamide and various difluorobenzamide derivatives, have been found to possess unique crystal structures. acs.org The potential for polymorphism in fluorobenzamide derivatives underscores the subtle interplay of intermolecular forces that can lead to different packing arrangements.

Spectroscopic Characterization Techniques

The structural analysis of this compound, a compound of interest in various chemical fields, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of the constituent atoms. This section focuses on the application of vibrational and nuclear magnetic resonance spectroscopy for the comprehensive characterization of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the energy of molecular vibrations, provides a unique fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The presence of the amide group is prominently indicated by the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. Another significant band corresponding to the amide functional group is the C=O stretching vibration, which is expected to appear in the range of 1630-1680 cm⁻¹.

The aromatic nature of the compound is confirmed by the C-H stretching vibrations of the benzene ring, which typically occur above 3000 cm⁻¹, and the C=C stretching vibrations within the ring, usually found in the 1450-1600 cm⁻¹ region. The aliphatic cyclohexyl group exhibits C-H stretching vibrations just below 3000 cm⁻¹. The presence of the fluorine atom attached to the benzene ring can be identified by the C-F stretching vibration, which gives rise to a strong absorption band in the 1000-1400 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Amide |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (Cyclohexyl) |

| 1630-1680 | C=O Stretch | Amide (Amide I) |

| 1500-1550 | N-H Bend | Amide (Amide II) |

| 1450-1600 | C=C Stretch | Aromatic |

| 1000-1400 | C-F Stretch | Aryl Fluoride |

FT-Raman Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, FT-Raman is more effective for non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, including the C=C stretching and ring breathing modes. The symmetric C-H stretching of the cyclohexyl ring would also be prominent. The C=O stretching of the amide group, while visible, is typically weaker in Raman than in IR spectra. The C-F stretching vibration is also expected to be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a wealth of information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons of the 2-fluorobenzoyl and cyclohexyl moieties.

The aromatic protons of the fluorinated benzene ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. Due to the fluorine substituent and the amide group, these protons will exhibit complex splitting patterns (multiplets) arising from both proton-proton and proton-fluorine couplings.

The proton attached to the amide nitrogen (N-H) is expected to appear as a broad singlet or a doublet, with its chemical shift being sensitive to solvent and concentration. The methine proton on the cyclohexyl ring attached to the nitrogen atom (α-proton) would be found in the range of 3.5-4.5 ppm, likely as a multiplet due to coupling with the adjacent methylene protons. The remaining protons of the cyclohexyl ring would resonate in the upfield region, typically between 1.0 and 2.0 ppm, as a series of complex multiplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the region of 160-170 ppm. The aromatic carbons will resonate between 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the fluorine's high electronegativity, appearing in the most downfield region of the aromatic signals. The other aromatic carbons will also exhibit smaller C-F couplings.

The carbons of the cyclohexyl ring will appear in the upfield region of the spectrum. The carbon atom directly attached to the nitrogen (α-carbon) is expected to resonate around 45-55 ppm, while the other cyclohexyl carbons will appear at higher fields, typically between 20 and 35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Atom | Multiplicity (due to C-F coupling) |

| 160-170 | C=O (Amide) | Singlet |

| 155-165 | C-F (Aromatic) | Doublet (¹JCF) |

| 110-140 | Other Aromatic Carbons | Doublets or Triplets (nJCF) |

| 45-55 | α-Carbon (Cyclohexyl) | Singlet |

| 20-35 | Other Cyclohexyl Carbons | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly effective analytical technique for the identification and structural analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus is particularly well-suited for NMR studies due to several advantageous properties: it has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, approaching the sensitivity of ¹H. wikipedia.orgnih.gov A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm. wikipedia.org This broad dispersion minimizes signal overlap and enhances the resolution of spectra, even in complex molecules. nih.gov

The signal in the ¹⁹F NMR spectrum would not be a simple singlet but would appear as a multiplet due to spin-spin coupling with adjacent protons on the aromatic ring. Specifically, the fluorine atom at the C2 position would couple with the protons at the C3 position (a three-bond coupling, ³JFH) and to a lesser extent with the proton at the C6 position (a four-bond coupling, ⁴JFH). The analysis of this coupling pattern provides definitive confirmation of the fluorine's substitution position on the benzene ring.

| Property | Description | Significance for this compound |

| Nucleus | ¹⁹F | The target nucleus for analysis. |

| Natural Abundance | 100% | High signal intensity without isotopic enrichment. wikipedia.org |

| Spin (I) | ½ | Results in sharp, well-resolved NMR signals. wikipedia.org |

| Chemical Shift Range | ~800 ppm | Reduces signal overlap; sensitive to the local electronic environment. wikipedia.org |

| Expected Signal | One multiplet | A single signal confirms the presence of one unique fluorine atom. |

| Spin-Spin Coupling | J-coupling with ¹H nuclei | The multiplet pattern reveals information about adjacent protons, confirming the fluorine's position. huji.ac.il |

Prediction of Chemical Shifts through Computational Methods

The prediction of NMR chemical shifts using computational methods has become an indispensable tool for structural elucidation, serving to corroborate experimental data or to aid in the assignment of complex spectra. nih.gov Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely employed for this purpose. rsc.orgrsc.org These methods calculate the nuclear magnetic shielding tensor, from which the chemical shift can be derived.

For ¹⁹F NMR, DFT-based predictions have proven to be highly valuable. Various protocols involving different combinations of DFT functionals and basis sets have been developed to balance computational cost with accuracy. rsc.orgresearchgate.net Research has shown that methods like B3LYP with the 6-31+G(d,p) basis set can predict ¹⁹F chemical shifts in fluorinated aromatic compounds with a mean absolute deviation of approximately 2.1 ppm after applying appropriate scaling factors. nih.gov More advanced functionals, such as ωB97XD with the aug-cc-pvdz basis set, have been recommended for their high accuracy, yielding a root mean square (RMS) error of about 3.57 ppm across a range of fluorine-containing molecules. rsc.orgrsc.org

The application of these computational methods to this compound would involve first optimizing the molecule's three-dimensional geometry at a given level of theory. Subsequently, the NMR shielding constant for the fluorine nucleus is calculated. By comparing this calculated value to the shielding constant of a reference compound (like CFCl₃), a theoretical chemical shift can be predicted. This predicted value is then compared with the experimental spectrum to confirm the structure. Such calculations can be particularly useful in distinguishing between potential isomers.

| Computational Method | Basis Set | Reported Accuracy | Reference |

| B3LYP | 6-31+G(d,p) | Mean Absolute Deviation: 2.1 ppm | nih.gov |

| B3LYP | 6-311+G(2d,p) | Maximum Error: 6.6 ppm | nih.gov |

| ωB97XD | aug-cc-pvdz | RMS Error: 3.57 ppm | rsc.orgrsc.org |

Mass Spectrometry Techniques (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and structure. jchps.com When coupled with separation techniques like Gas Chromatography (GC-MS) or liquid chromatography (LC-MS) with sources like Electrospray Ionization (ESI-MS), it becomes a versatile tool for identifying and quantifying compounds in complex mixtures. nih.gov

For this compound (molar mass: 221.27 g/mol ), mass spectrometry would first confirm the molecular weight through the detection of the molecular ion [M]⁺˙ at m/z 221. nih.gov The subsequent fragmentation of this ion provides a molecular fingerprint that is key to its structural elucidation. wikipedia.org The fragmentation pattern of amides is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org

The primary fragmentation pathways expected for this compound would involve the cleavage of the amide C-N bond. This can occur in two ways:

Formation of the 2-fluorobenzoyl cation: This resonance-stabilized acylium ion ([C₇H₄FO]⁺) would be a highly abundant fragment, appearing at m/z 123. This fragment could further lose a molecule of carbon monoxide (CO) to yield the 2-fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.

Formation of the cyclohexylaminyl cation or related fragments derived from the cyclohexyl portion of the molecule.

The presence of the electron-withdrawing fluorine atom on the benzoyl ring can influence the fragmentation pathways. acs.org Analysis using high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions and further confirming the compound's identity.

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 221 | [C₁₃H₁₆FNO]⁺˙ | C₁₃H₁₆FNO | Molecular Ion |

| 123 | [C₇H₄FO]⁺ | C₇H₄FO | 2-Fluorobenzoyl cation (Acylium ion) |

| 95 | [C₆H₄F]⁺ | C₆H₄F | 2-Fluorophenyl cation (loss of CO from m/z 123) |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. paulrpalmer.com This technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be excited to higher energy levels.

The structure of this compound contains a substituted benzene ring conjugated with an amide carbonyl group, which together form the primary chromophore. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths. For benzamide, a strong absorption band is observed around 225 nm.

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are lower in energy, occur at longer wavelengths, and are typically much weaker (low ε) than π → π* transitions. For simple amides, this absorption is often observed around 215-220 nm.

The substitution on the benzene ring (the fluorine atom) and on the amide nitrogen (the cyclohexyl group) will cause slight shifts (either bathochromic or hypsochromic) in the position and intensity of these absorption maxima compared to unsubstituted benzamide. The spectrum would serve as a useful tool for quantitative analysis based on the Beer-Lambert law.

| Transition Type | Associated Chromophore | Expected Wavelength (λₘₐₓ) | Expected Intensity (ε) |

| π → π | Benzoyl group (aromatic ring + C=O) | ~225 - 240 nm | High |

| n → π | Carbonyl group (C=O) | ~260 - 280 nm | Low |

Advanced Spectroscopic Methodologies in Molecular Structure and Dynamics Research

Beyond fundamental one-dimensional spectroscopy, a suite of advanced methodologies is available for the unambiguous elucidation of complex molecular structures like this compound. jchps.comspectroscopyonline.com These techniques provide comprehensive insights into atomic connectivity, spatial relationships, and solid-state conformation.

Multi-dimensional NMR Spectroscopy: Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework.

¹H-¹H COSY (Correlation Spectroscopy): Would map the proton-proton coupling networks within the cyclohexyl ring and the aromatic ring separately, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of all ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful experiment for this molecule, as it would establish the key connection between the cyclohexyl ring protons and the amide carbonyl carbon, and between the aromatic protons and the same carbonyl carbon, thus linking the two halves of the molecule.

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A study on this compound has provided its crystal structure, revealing precise bond lengths, bond angles, and conformational details. nih.gov The analysis showed that the fluorobenzene ring and the amide group plane are inclined at a dihedral angle of 29.92 (7)°. The N-cyclohexyl ring was confirmed to adopt a stable chair conformation. nih.gov Furthermore, this technique elucidates intermolecular interactions, showing that in the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further organized by C—H⋯F and C—H⋯π interactions. nih.gov

Hyphenated Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is an advanced technique that provides deeper structural information. nih.gov In an MS/MS experiment, the molecular ion (m/z 221) would be isolated and then subjected to collision-induced dissociation (CID) to generate a secondary mass spectrum of the fragment ions. This allows for the confirmation of the proposed fragmentation pathways and provides unequivocal evidence for the connectivity of the molecular structure.

| Technique | Information Provided | Application to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity through bonds. | Confirms the structure of the cyclohexyl and 2-fluorobenzoyl moieties and proves their connection via the amide linkage. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, and intermolecular interactions. | Confirmed the chair conformation of the cyclohexane ring and revealed a crystal structure stabilized by N—H⋯O and C—H⋯F hydrogen bonds. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation pathways. | Confirms the identity of key fragments (e.g., 2-fluorobenzoyl cation) and validates the overall molecular structure. nih.gov |

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 2 Fluorobenzamide

Quantum Chemical Investigations

Quantum chemical investigations of N-cyclohexyl-2-fluorobenzamide involve a suite of computational tools to probe its electronic structure, reactivity, and spectroscopic properties. These studies are foundational for understanding the molecule's behavior at a subatomic level.

The electronic structure of a molecule is pivotal in determining its chemical behavior. Frontier molecular orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity. nih.gov

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzamide (B126) moiety, particularly the oxygen and nitrogen atoms, as well as the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient areas, including the carbonyl carbon and the aromatic ring, which can accept electron density.

| Orbital | Description | Expected Localization |

| HOMO | Highest Occupied Molecular Orbital | Benzamide group (O, N atoms), π-system of the benzene ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl carbon, aromatic ring |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

This table is generated based on general principles of frontier molecular orbital theory applied to the structure of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov

In this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amide group would also exhibit a negative potential. The hydrogen atom attached to the amide nitrogen and the hydrogens of the cyclohexane (B81311) ring would be characterized by positive electrostatic potential. The fluorinated benzene ring will present a complex potential distribution, with the fluorine atom influencing the electron density of the ring.

| Color on MEP Surface | Potential | Implication for Reactivity | Expected Location on this compound |

| Red | Negative | Site for electrophilic attack | Around the carbonyl oxygen atom |

| Blue | Positive | Site for nucleophilic attack | Amide hydrogen, hydrogens of the cyclohexane ring |

| Green/Yellow | Intermediate | Relatively neutral | Carbon skeleton |

This table provides a predictive guide to the MEP surface of this compound based on its functional groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For this compound, NBO analysis would reveal the nature of the covalent bonds within the molecule, such as the C=O, C-N, and C-F bonds. It would also highlight important intramolecular interactions. For instance, delocalization of the lone pair electrons of the nitrogen atom into the antibonding orbital of the carbonyl group (n -> π*) is a characteristic feature of amides, contributing to the planarity and stability of the amide bond. Similarly, interactions between the filled orbitals of the benzene ring and the antibonding orbitals of the substituents can be analyzed.

| Interaction Type | Donor NBO | Acceptor NBO | Expected Significance |

| Hyperconjugation | Lone pair of Nitrogen (n) | Antibonding C=O (π) | High, contributes to amide resonance stability |

| Hyperconjugation | Lone pair of Oxygen (n) | Antibonding C-N (σ) | Moderate |

| Hyperconjugation | π orbitals of benzene ring | Antibonding orbitals of substituents | Moderate, influences ring electronics |

This table outlines the likely significant NBO interactions in this compound based on its chemical structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. greeley.org The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. youtube.com Common functionals like B3LYP and PBE0 are often employed for their balance of accuracy and computational cost.

The selection of a basis set is also crucial. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are frequently used for organic molecules. princeton.edu The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding like this compound. The initial molecular geometry for these calculations can be based on experimental data, such as that obtained from X-ray crystallography. nih.govresearchgate.net

| Functional | Basis Set | Key Features |

| B3LYP | 6-31G(d,p) | A popular hybrid functional offering a good balance of accuracy and computational efficiency for organic molecules. |

| PBE0 | 6-311++G(d,p) | Another widely used hybrid functional. The larger basis set with diffuse functions provides a more flexible description of the electron density. |

This table presents common DFT functionals and basis sets suitable for the computational study of this compound.

Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts of a molecule. sphinxsai.com These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. DFT calculations are commonly used to compute these properties. scirp.org

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the amide, N-H stretching and bending, C-H stretching of the aromatic and cyclohexyl groups, and the C-F stretching. mdpi.com Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions.

| Spectroscopic Data | Key Vibrational Modes / Chemical Shift Regions |

| Vibrational Frequencies (IR/Raman) | C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Cyclohexyl C-H stretch (~2850-2950 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹) |

| ¹H NMR Chemical Shifts | Amide N-H (variable, ~7-9 ppm), Aromatic protons (7-8 ppm), Cyclohexyl protons (1-4 ppm) |

| ¹³C NMR Chemical Shifts | Carbonyl carbon (~160-170 ppm), Aromatic carbons (110-160 ppm), Cyclohexyl carbons (20-60 ppm) |

This table summarizes the expected key regions for theoretical vibrational frequencies and NMR chemical shifts for this compound.

The Density of States (DOS) spectrum provides a graphical representation of the number of available electronic states at each energy level. It offers a more detailed view of the electronic structure than a simple HOMO-LUMO diagram. The DOS plot can be decomposed into contributions from different atoms or groups of atoms (Partial Density of States, PDOS), which helps in understanding the contribution of different fragments to the molecular orbitals.

For this compound, the DOS spectrum would show a series of discrete energy levels corresponding to the molecular orbitals. The region around the Fermi level would be of particular interest, with the HOMO and LUMO peaks defining the band gap. PDOS analysis would allow for the identification of the contributions of the fluorobenzoyl and cyclohexyl moieties to the frontier orbitals, providing further insight into the molecule's electronic properties and reactivity. A study on the related 3-fluorobenzamide (B1676559) revealed a frontier orbital energy gap of 5.521 eV.

Molecular Dynamics Simulations (Classical and Ab-Initio Formalisms)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. dntb.gov.ua These simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and interactions with the surrounding environment.

Classical Molecular Dynamics: Classical MD simulations for this compound would typically be based on its experimentally determined solid-state structure. nih.gov In this structure, the cyclohexane ring adopts a stable chair conformation, and the plane of the fluorobenzene (B45895) ring is inclined relative to the amide plane at a dihedral angle of 29.92 (7)°. nih.govresearchgate.net A classical simulation would model the atoms as point masses and use force fields to describe the potential energy of the system, including bond stretching, angle bending, and torsional potentials, as well as non-bonded van der Waals and electrostatic interactions.

Such simulations could be employed to:

Investigate the conformational landscape of the molecule in different solvents or in a simulated biological environment.

Analyze the stability of the chair conformation of the cyclohexyl ring and the rotational freedom around the amide bond.

Study the dynamics of intermolecular hydrogen bonds that are known to form in its crystal structure. nih.gov

Ab-Initio Molecular Dynamics (AIMD): Ab-initio MD is a more computationally intensive method where the forces on the atoms are calculated "from first principles" using quantum mechanical methods at each step of the simulation. scispace.com This approach is particularly valuable for studying processes that involve changes in the electronic structure, such as chemical reactions or behavior in excited electronic states, where classical force fields may not be adequate. scispace.com For this compound, AIMD could be used to accurately model the electronic consequences of specific molecular motions and to investigate its reactivity or photochemical properties.

Theoretical Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated by partitioning the crystal's electron density into molecular fragments, allowing for the mapping of close contacts between neighboring molecules.

For this compound, the crystal structure reveals several key intermolecular interactions, including N—H⋯O, C—H⋯F, and C—H⋯π hydrogen bonds, which link the molecules into complex networks. nih.govresearchgate.net A Hirshfeld analysis would provide a quantitative breakdown of these and other van der Waals interactions. The analysis generates a two-dimensional "fingerprint plot" that summarizes the distribution of intermolecular contacts.

While a specific Hirshfeld analysis for this compound is not detailed in the provided literature, a hypothetical breakdown based on its known interactions is presented below to illustrate the insights gained from such an analysis.

Interactive Data Table: Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Description | Estimated Contribution (%) |

| H···H | Contacts between hydrogen atoms; typically the most abundant due to the molecule's hydrogen-rich exterior. | 45 - 55% |

| O···H / H···O | Represents the strong N—H⋯O hydrogen bonds and weaker C—H⋯O interactions. nih.gov | 15 - 25% |

| F···H / H···F | Corresponds to the C—H⋯F hydrogen bonds observed in the crystal structure. nih.gov | 8 - 15% |

| C···H / H···C | Includes contacts involving the aromatic ring, such as C—H⋯π interactions. nih.gov | 5 - 10% |

| Other Contacts (C···C, N···H, etc.) | Other minor van der Waals interactions contributing to crystal packing. | < 5% |

This analysis helps to identify the most significant interactions responsible for stabilizing the crystal lattice. The prominent red spots on a Hirshfeld surface mapped with the dnorm property would visually highlight the key N—H⋯O and C—H⋯F hydrogen bonding sites. mdpi.com

Computational Approaches in Molecular Design and Optimization

Computational modeling is a cornerstone of modern molecular design, enabling the rational optimization of chemical structures to achieve desired properties. eco-vector.com For a molecule like this compound, these approaches can be used to predict how structural modifications might influence its physical, chemical, and biological characteristics. By simulating various derivatives, researchers can prioritize synthetic efforts, saving time and resources.

Computational techniques in this domain include:

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate chemical structure with a specific activity.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity.

Molecular Docking: Predicting the preferred orientation of a molecule when bound to a biological target.

The properties and behavior of this compound are significantly influenced by the steric and electronic characteristics of its constituent parts: the cyclohexyl group and the 2-fluoro substituent.

Steric Effects: The N-cyclohexyl group is a bulky, non-planar substituent. Its primary steric influence stems from its size and its preferred chair conformation, which is the most stable arrangement for a six-membered aliphatic ring. nih.govnih.gov

Binding Interactions: In the context of molecular design, the shape and volume of the cyclohexyl group are critical for determining how the molecule fits into a binding pocket of a protein or receptor. Its non-polar nature would favor interactions with hydrophobic regions. Studies on related cyclohexyl esters show that steric effects, such as 1,3-diaxial interactions, are determinant factors in conformational equilibria. nih.gov

Electronic Effects: The fluorine atom at the ortho-position (position 2) of the benzamide ring exerts strong electronic effects.

Inductive Effect: Fluorine is the most electronegative element, making it a strong sigma (σ) electron-withdrawing group. ucsb.edu It pulls electron density away from the aromatic ring through the C-F bond. This inductive withdrawal increases the partial positive charge on the adjacent carbonyl carbon and can influence the acidity of the N-H proton.

Resonance Effect: As a halogen, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a (+R) effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the ring's reactivity. rsc.org

These effects modulate the electron distribution across the entire molecule, which in turn impacts its reactivity, polarity, and intermolecular bonding capabilities.

Interactive Data Table: Summary of Substituent Effects in this compound

| Substituent | Type | Primary Effect | Consequence on Molecular Properties |

| N-Cyclohexyl | Steric | - Large, bulky group- Adopts a stable chair conformation nih.gov | - Influences overall molecular shape and conformational preferences.- Dictates interactions with hydrophobic environments. |

| 2-Fluoro | Electronic | - Strong inductive electron withdrawal (-I) ucsb.edu- Weak resonance electron donation (+R) | - Modulates electron density of the aromatic ring and amide group.- Influences the strength of hydrogen bonding by affecting the polarity of C=O and N-H bonds. |

Advanced Material Applications and Functional Properties

Applications in Advanced Materials Science

The incorporation of specifically functionalized organic molecules into material frameworks is a cornerstone of modern materials science. The unique combination of a fluorinated aromatic ring, an amide linkage, and a cyclohexyl group in N-cyclohexyl-2-fluorobenzamide suggests potential for various applications.

Polymers and coatings are frequently modified with additives to enhance properties such as thermal stability, UV resistance, surface hydrophobicity, and mechanical strength. Fluorinated compounds, in particular, are known for imparting low surface energy and chemical resistance.

However, a review of the current scientific literature reveals a lack of specific studies detailing the application or utility of this compound as a component or additive in polymers and coatings. While benzamide (B126) derivatives are utilized in various polymeric systems, dedicated research on the role of this specific compound in enhancing polymer or coating performance has not been published.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for a range of photonic and optoelectronic applications, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by factors such as molecular structure, the presence of electron-donating and withdrawing groups, and the extent of π-conjugation. Organic molecules, particularly those with specific structural asymmetries, can exhibit significant NLO effects. researchgate.net

Second Harmonic Generation (SHG) is a prominent NLO process where two photons of the same frequency interact with a non-centrosymmetric material to generate a new photon with twice the frequency. nih.govfrontiersin.org The efficiency of this process is a key metric for the utility of a material in applications like laser frequency doubling.

Despite the interest in organic materials for NLO applications, there is no available experimental data in the scientific literature that quantifies the Second Harmonic Generation (SHG) efficiency of this compound. Such studies would require growing a high-quality, non-centrosymmetric single crystal of the compound and characterizing its response to intense laser light.

The NLO response of a material originates at the molecular level, described by the first (β) and second (γ) hyperpolarizabilities. These parameters can be determined through theoretical calculations, often employing quantum chemical methods like Density Functional Theory (DFT), to predict a molecule's potential for NLO applications. researchgate.net

Specific theoretical studies or computational calculations detailing the first- and second-order hyperpolarizability of this compound are not present in the accessible research literature. Therefore, its molecular NLO characteristics remain unquantified.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Understanding the thermal stability of a compound is critical for its application in materials science, as it defines the temperature limits within which the material can be processed and used without degradation. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard techniques to assess this. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing phase transitions like melting and decomposition. researchgate.netabo.fi The thermal analysis of various benzamide derivatives has been performed to understand their stability and decomposition mechanisms. akjournals.com

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N-cyclohexyl-2-fluorobenzamide in laboratory settings?

- Methodological Answer: Use full-body chemical-resistant suits and respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations). Ensure proper ventilation and avoid drainage contamination. While specific toxicity data for the 2-fluoro derivative is limited, these protocols are extrapolated from analogous fluorinated benzamides .

Q. How is the crystal structure of N-cyclohexyl-2-fluorobenzamide determined experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEXII CCD detector with a fine-focus sealed tube (λ = 0.71073 Å). Data collection includes ω-scans at 91 K, with multi-scan absorption correction (SADABS). The structure is refined via SHELXL (least-squares on F²), achieving R = 0.036 and wR = 0.114. The monoclinic P2₁ space group (Z = 2) and unit cell parameters (a = 5.1804 Å, b = 6.5309 Å, c = 16.6522 Å, β = 91.336°) are validated using Mercury or Olex2 .

Q. What spectroscopic techniques are suitable for characterizing N-cyclohexyl-2-fluorobenzamide?

- Methodological Answer: Use nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) to confirm substitution patterns and hydrogen bonding. Fluorine’s electronegativity causes distinct deshielding in ¹⁹F NMR. Complement with FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹). Fluorescence spectroscopy (e.g., excitation/emission scans) can assess π→π* transitions in the benzamide moiety, though solvent polarity effects must be controlled .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement parameters for N-cyclohexyl-2-fluorobenzamide be resolved?

- Methodological Answer: Cross-validate data-to-parameter ratios (e.g., 14.3 in Saeed et al. 2008) and residual electron density maps. If R factors diverge, check for twinning or disorder using PLATON. For high thermal motion, apply anisotropic displacement parameters. Compare results with SHELX’s robust refinement algorithms, which handle weak reflections (e.g., F² > 2σ(F²)) and leverage Hirshfeld surface analysis to validate intermolecular interactions .

Q. What synthetic strategies optimize fluorine substitution in benzamide derivatives for structure-activity studies?

- Methodological Answer: Employ Ullmann coupling or Buchwald-Hartwig amidation to introduce fluorine at specific positions. For N-cyclohexyl-2-fluorobenzamide, react 2-fluorobenzoic acid with cyclohexylamine using EDCI/HOBt coupling. Monitor regioselectivity via LC-MS and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane). Compare with 3-fluoro analogs to assess steric/electronic effects on crystallinity .

Q. How does fluorine position (2- vs. 3-) influence the conformation of N-cyclohexyl-fluorobenzamides?

- Methodological Answer: Analyze dihedral angles (C-F⋯C=O) from SCXRD data. The 2-fluoro derivative exhibits a planar benzamide ring (r.m.s. deviation = 0.002 Å) with intramolecular N–H⋯F hydrogen bonding (2.12 Å), while 3-fluoro analogs show twisted conformations. Use Gaussian09 with B3LYP/6-311++G(d,p) to compute electrostatic potential maps, revealing fluorine’s electron-withdrawing impact on amide reactivity .

Q. What computational approaches predict the physicochemical properties of fluorinated benzamides?

- Methodological Answer: Utilize QSAR models with descriptors like logP (ACD/Percepta), polar surface area, and H-bond donors/acceptors. Train neural networks on datasets (e.g., PubChem BioAssay) to predict solubility and bioavailability. For N-cyclohexyl-2-fluorobenzamide, validate predictions against experimental logP (~2.8) and melting point (~150–155°C) using differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.